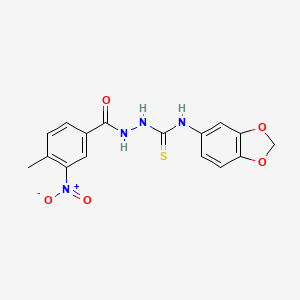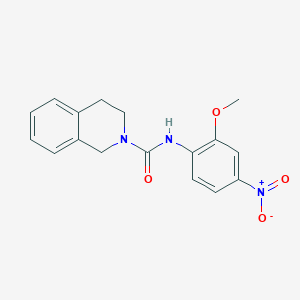![molecular formula C17H25N3O4S B4124202 1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine](/img/structure/B4124202.png)
1,1'-{3-[(4-Nitrophenyl)sulfonyl]propane-1,2-diyl}dipyrrolidine
Overview
Description
1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine is a complex organic compound that features a sulfonamide group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- **1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine
4-nitrophenylsulfonyltryptophan: Another sulfonamide compound with similar structural features.
Uniqueness
1,1’-{3-[(4-nitrophenyl)sulfonyl]-1,2-propanediyl}dipyrrolidine is unique due to its specific combination of a pyrrolidine ring and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-(4-nitrophenyl)sulfonyl-2-pyrrolidin-1-ylpropyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c21-20(22)15-5-7-17(8-6-15)25(23,24)14-16(19-11-3-4-12-19)13-18-9-1-2-10-18/h5-8,16H,1-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEKZLWWRJVDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-methyl-2-({[(5-nitro-2-pyridinyl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4124133.png)
![1-(2,3-Dimethylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4124141.png)

![diethyl 5-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4124152.png)
![1-[1-(3-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B4124159.png)
![(E)-3-(1H-indol-3-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B4124165.png)
![ethyl 5-ethyl-2-({4-[oxo(phenyl)acetyl]benzoyl}amino)-3-thiophenecarboxylate](/img/structure/B4124168.png)
![1-[(benzylthio)acetyl]-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4124172.png)
![N-(5-chloro-2-methoxyphenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B4124179.png)
![2-(2,4-dichlorophenoxy)-N-[4-(phenylsulfamoyl)phenyl]propanamide](/img/structure/B4124184.png)
![N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-3-methylsulfanylpropan-1-amine](/img/structure/B4124199.png)


